Prochlorperazine Maleate vs. Promethazine: 21% Absolute Reduction in Treatment Failure Rate for Acute Nausea and Vomiting in Emergency Department Setting
In a randomized, double-blind head-to-head clinical trial comparing intravenous prochlorperazine 10 mg versus intravenous promethazine 25 mg in emergency department patients with uncomplicated nausea and vomiting (n=84), prochlorperazine demonstrated statistically significant superiority across multiple endpoints. Prochlorperazine provided significantly better symptom relief at 30 minutes (P=0.004) and 60 minutes (P<0.001) post-administration [1]. The treatment failure rate, defined as need for further antiemetic medication, was 9.5% in the prochlorperazine group compared with 31% in the promethazine group—an absolute risk reduction of 21% (95% confidence interval 5 to 38, P=0.03) [1]. Time to complete relief was also significantly shorter with prochlorperazine (P=0.021) [1].
| Evidence Dimension | Treatment failure rate (need for rescue antiemetic medication) |
|---|---|
| Target Compound Data | 9.5% treatment failure rate (prochlorperazine 10 mg IV) |
| Comparator Or Baseline | 31% treatment failure rate (promethazine 25 mg IV) |
| Quantified Difference | 21% absolute risk reduction (95% CI: 5%–38%); P=0.03 |
| Conditions | Randomized, double-blind, controlled clinical trial; n=84 adult ED patients with uncomplicated gastritis/gastroenteritis; endpoints assessed at 30 and 60 minutes post-IV administration |
Why This Matters
This 21% absolute reduction in treatment failure translates to a number needed to treat (NNT) of approximately 5, a clinically meaningful advantage that directly impacts procurement decisions for emergency department formulary selection and antiemetic protocol development.
- [1] Ernst AA, Weiss SJ, Park S, Takakuwa KM, Diercks DB. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial. Ann Emerg Med. 2000;36(2):89-94. View Source
